molecular formula C11H21N3O B11731532 4-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol

4-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol

Cat. No.: B11731532
M. Wt: 211.30 g/mol
InChI Key: FRTCVDUQKHMCOJ-UHFFFAOYSA-N
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Description

4-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. Pyrazole derivatives are known for their versatility in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with 4-aminobutan-1-ol under suitable conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

4-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites, inhibiting or modulating the activity of the target. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde
  • 4-aminobutan-1-ol
  • Other pyrazole derivatives

Uniqueness

4-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol is unique due to its specific structure, which combines a pyrazole ring with an amino alcohol moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

4-[(1-ethyl-3-methylpyrazol-4-yl)methylamino]butan-1-ol

InChI

InChI=1S/C11H21N3O/c1-3-14-9-11(10(2)13-14)8-12-6-4-5-7-15/h9,12,15H,3-8H2,1-2H3

InChI Key

FRTCVDUQKHMCOJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNCCCCO

Origin of Product

United States

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